10'-Apo-beta-carotenal
Overview
Description
10’-Apo-beta-carotenal is an apo carotenoid compound that arises from the oxidative degradation of the beta, beta-carotene skeleton at the 10’-position . It is a naturally occurring compound found in various fruits and vegetables, such as spinach and citrus fruits . This compound is known for its vibrant orange to orange-red color and is used in various applications, including food, pharmaceuticals, and cosmetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
10’-Apo-beta-carotenal can be synthesized from beta-carotene through the action of specific enzymes. One such enzyme is beta-carotene-9’,10’-oxygenase, which cleaves the 9’,10’ double bond in beta-carotene to form 10’-Apo-beta-carotenal . The optimal conditions for this enzymatic reaction include a pH of 8.0, a temperature of 37°C, and the presence of Tween 40 as a detergent . The reaction typically takes place in an aqueous environment with the formation of detergent micelles to facilitate the process .
Industrial Production Methods
In industrial settings, 10’-Apo-beta-carotenal is produced through biotechnological methods involving the expression of beta-carotene-9’,10’-oxygenase in microorganisms such as Escherichia coli . This method allows for the efficient production of the compound under controlled conditions, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
10’-Apo-beta-carotenal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reduction reactions can convert 10’-Apo-beta-carotenal to its corresponding alcohol, 10’-Apo-beta-carotenol.
Substitution: Substitution reactions involving nucleophiles can modify the aldehyde group of 10’-Apo-beta-carotenal.
Major Products
Carlactone: Formed through the oxidation of 10’-Apo-beta-carotenal.
10’-Apo-beta-carotenol: Formed through the reduction of 10’-Apo-beta-carotenal.
Scientific Research Applications
10’-Apo-beta-carotenal has a wide range of scientific research applications:
Mechanism of Action
10’-Apo-beta-carotenal exerts its effects through various molecular targets and pathways:
Enzymatic Cleavage: The compound is cleaved by enzymes such as beta-carotene-9’,10’-oxygenase to form bioactive molecules like carlactone.
Antioxidant Activity: It acts as an antioxidant by quenching free radicals and inhibiting lipid peroxidation.
Hormonal Regulation: In plants, 10’-Apo-beta-carotenal is a precursor of strigolactones, which regulate plant growth and development.
Comparison with Similar Compounds
10’-Apo-beta-carotenal is unique among carotenoids due to its specific structure and reactivity. Similar compounds include:
Beta-carotene: A precursor of 10’-Apo-beta-carotenal, known for its role as a vitamin A precursor.
Lycopene: Another carotenoid that undergoes oxidative cleavage to form various apo-carotenoids.
10’-Apo-beta-carotenol: The reduced form of 10’-Apo-beta-carotenal.
Compared to these compounds, 10’-Apo-beta-carotenal is particularly notable for its role in the biosynthesis of strigolactones and its applications as a natural colorant .
Properties
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E)-4,9,13-trimethyl-15-(2,6,6-trimethylcyclohexen-1-yl)pentadeca-2,4,6,8,10,12,14-heptaenal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O/c1-22(12-7-8-13-23(2)16-11-21-28)14-9-15-24(3)18-19-26-25(4)17-10-20-27(26,5)6/h7-9,11-16,18-19,21H,10,17,20H2,1-6H3/b8-7+,14-9+,16-11+,19-18+,22-12+,23-13+,24-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEHRCCPERVGEC-FLHUAPOTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=O)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315499 | |
Record name | beta-Apo-10′-carotenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701315499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 10'-Apo-beta-carotenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059605 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
640-49-3 | |
Record name | β-apo-10′-Carotenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=640-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-apo-10'-Carotenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Apo-10′-carotenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701315499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10′-Apo-β-carotenal | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8AT287SHE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 10'-Apo-beta-carotenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059605 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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